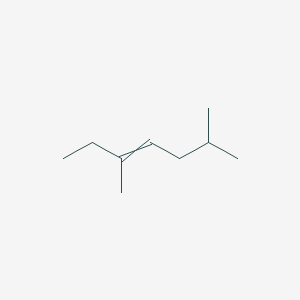
7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione is a chemical compound with the molecular formula C14H22O2 It is characterized by its unique structure, which includes an ethenyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione typically involves the use of organic synthesis techniques. One common method includes the aldol condensation reaction, where appropriate precursors are combined under controlled conditions to form the desired product. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione involves its interaction with specific molecular targets. The compound’s ethenyl group and ketone functionalities allow it to participate in various chemical reactions, which can modulate biological pathways. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylethylene: A hydrocarbon with a similar structure but lacking the ketone functionalities.
2,2,9,9-Tetramethyldec-5-ene-3,7-diyne: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
7-Ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione is unique due to its combination of an ethenyl group and two ketone functionalities
Properties
CAS No. |
62425-70-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
7-ethenyl-2,2,9,9-tetramethyldec-4-ene-3,8-dione |
InChI |
InChI=1S/C16H26O2/c1-8-12(14(18)16(5,6)7)10-9-11-13(17)15(2,3)4/h8-9,11-12H,1,10H2,2-7H3 |
InChI Key |
WCGBLQHZXMQHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=CCC(C=C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)


![Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane](/img/structure/B14526539.png)




![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)




